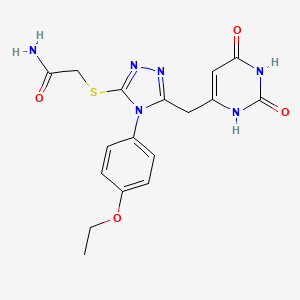

4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

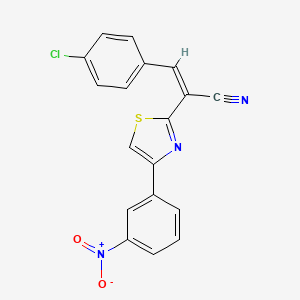

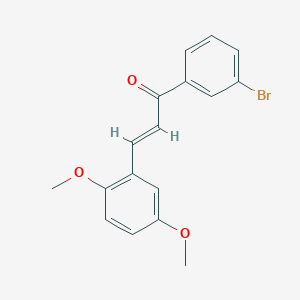

The compound “4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide” is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid . These derivatives are known to have a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyridine ring attached to a pyrrolidine ring via an oxygen atom . The pyridine ring carries a methyl group and an oxo group, while the pyrrolidine ring carries a carbonyl group and a methyl group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles can also be introduced in the reaction .科学的研究の応用

Highly Efficient Syntheses of Azetidines and Pyrrolidines

Research has shown that picolinamide derivatives can be synthesized through palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. This method features low catalyst loading, use of inexpensive reagents, and convenient operating conditions, highlighting the use of unactivated C-H bond, especially the C(sp(3))-H bond of methyl groups, as functional groups in organic synthesis (He et al., 2012).

Luminescence Vapochromism in Solids

Picolinamide derivatives have been used to study luminescence vapochromism in solids. For instance, the polymeric solid [CuI(4-pic)]∞ undergoes a reversible process when exposed to liquid or vapor toluene, changing its emission from blue to yellow. This property is unique to the 4-picoline derivative and does not occur with the 3-picoline analogues (Cariati et al., 2000).

Heterocyclic Derivative Syntheses

Picolinamide frameworks have been utilized in the synthesis of heterocyclic derivatives, such as tetrahydropyridinedione and dihydropyridinone, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This approach yields satisfactory products and demonstrates the compound's role in facilitating diverse chemical syntheses (Bacchi et al., 2005).

Antimicrobial Activities and DNA Interactions

The antimicrobial activities of picolinic acid derivatives, closely related to picolinamide, have been explored, showing significant activity against Gram-positive and Gram-negative bacteria. Additionally, these compounds' DNA interactions have been analyzed through molecular docking simulations, highlighting their potential in biochemical research (Tamer et al., 2018).

Amide Rotational Barriers

Studies on picolinamide have also focused on the amide rotational barriers, which are crucial for understanding the molecular structure and dynamics. For instance, dynamic nuclear magnetic resonance (NMR) techniques have measured the amide rotational barriers in picolinamide, providing insights into its pharmacological activities and the significance of amide rotations in biology (Olsen et al., 2003).

特性

IUPAC Name |

4-[1-(1-methyl-2-oxopyridine-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-20-7-2-3-13(16(20)23)17(24)21-8-5-12(10-21)25-11-4-6-19-14(9-11)15(18)22/h2-4,6-7,9,12H,5,8,10H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTMPINKCSPFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=CC(=NC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)

![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)

![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)